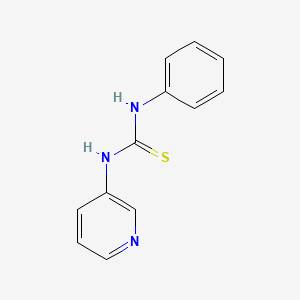

1-Phenyl-3-pyridin-3-ylthiourea

Description

1-Phenyl-3-pyridin-3-ylthiourea is an organic compound with the molecular formula C12H11N3S It is characterized by the presence of a phenyl group attached to a thiourea moiety, which is further connected to a pyridin-3-yl group

Properties

CAS No. |

13140-69-7 |

|---|---|

Molecular Formula |

C12H11N3S |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

1-phenyl-3-pyridin-3-ylthiourea |

InChI |

InChI=1S/C12H11N3S/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16) |

InChI Key |

WEBCASPSGDNATE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-pyridin-3-ylthiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 3-aminopyridine. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or acetonitrile, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

C6H5NCS+C5H4NNH2→C6H5NHC(S)NHC5H4N

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemical Applications

Coordination Chemistry

1-Phenyl-3-pyridin-3-ylthiourea serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their potential applications in catalysis and materials science. For example, it has been reported that this compound can form stable coordination polymers with copper ions, which may exhibit unique electronic properties useful in sensor technologies .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values demonstrated that certain derivatives of thiourea compounds, including this one, were effective against these bacteria . The following table summarizes the antimicrobial activity:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation. For instance, it has been noted to inhibit the activity of proteases like α-chymotrypsin, which play a role in cancer cell metastasis .

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in targeting specific enzymes or receptors. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating various diseases, including metabolic disorders and inflammation-related conditions .

Case Studies

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of thiourea derivatives, including this compound. The study utilized disc diffusion methods to assess antimicrobial efficacy against Escherichia coli and Candida albicans, revealing that certain derivatives exhibited significant antibacterial and antifungal activities .

Investigating Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of thiourea derivatives. The study demonstrated that compounds similar to this compound could effectively reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 1-Phenyl-3-pyridin-3-ylthiourea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

1-Phenyl-3-pyridin-3-ylthiourea can be compared with other thiourea derivatives, such as:

1-Phenyl-3-pyridin-2-ylthiourea: Similar structure but with the pyridinyl group at the 2-position.

1-Phenyl-3-pyridin-4-ylthiourea: Pyridinyl group at the 4-position.

1-Phenyl-3-methylthiourea: Methyl group instead of the pyridinyl group.

These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the position and nature of the substituents

Biological Activity

1-Phenyl-3-pyridin-3-ylthiourea (PPYTU) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of PPYTU, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of PPYTU typically involves the reaction of phenyl isothiocyanate with pyridine derivatives. The general synthetic pathway can be outlined as follows:

- Reagents : Phenyl isothiocyanate, 3-pyridinamine.

- Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions.

- Product Isolation : The product is purified through recrystallization or chromatography.

PPYTU exhibits various biological activities primarily through the following mechanisms:

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with PPYTU and its derivatives:

Case Study 1: Enzyme Inhibition

In a study examining the anti-cholinesterase activity of thiourea derivatives, PPYTU was evaluated alongside other compounds. It demonstrated significant inhibition of AChE and BuChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antiviral Activity

While direct studies on PPYTU's antiviral properties are scarce, related compounds have been tested against various viral strains. For example, derivatives similar to PPYTU have shown moderate antiviral activity against Coxsackievirus B2 and Herpes Simplex Virus type 1, indicating a potential pathway for further research into PPYTU's efficacy against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.